N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has been widely used in scientific research as a tool for studying cancer metabolism. BPTES is a potent inhibitor of the enzyme glutaminase, which plays a key role in the metabolism of cancer cells.
Scientific Research Applications
Antibacterial Agents
Compounds with a similar structure have been synthesized and evaluated as potential antibacterial agents . They showed variable activity against tested Gram-positive and Gram-negative bacterial strains . For instance, a compound possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against Staphylococcus aureus .
Antifungal Agents
Benzothiazole derivatives have been associated with antifungal activities . They could potentially be used in the development of new antifungal drugs.
Antiprotozoal Agents
Benzothiazole derivatives have also been investigated for their antiprotozoal activities . They could be used in the treatment of diseases caused by protozoan parasites.
Anticancer Agents
Compounds containing a benzothiazole nucleus have shown potential as anticancer agents . They could be used in the development of new cancer therapies.
Anticonvulsant Agents
Benzothiazole derivatives have been associated with anticonvulsant activities . They could potentially be used in the treatment of epilepsy and other seizure disorders.
Anti-inflammatory Agents
Compounds with a similar structure have shown significant anti-inflammatory activities . They could potentially be used in the development of new anti-inflammatory drugs.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMMDOINOGCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide |
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